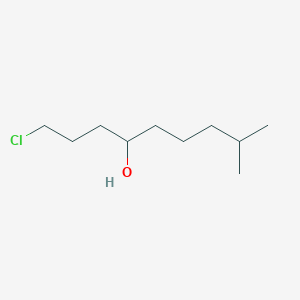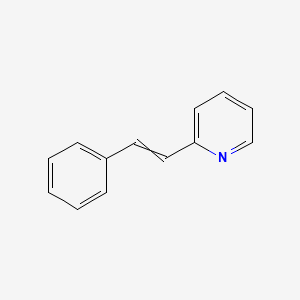![molecular formula C10H7BrO2S B8765009 methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)
methyl 3-bromobenzo[b]thiophene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-bromobenzo[b]thiophene-5-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate ester group at the 5-position of the benzothiophene ring. It is widely used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromobenzo[b]thiophene-5-carboxylate typically involves the bromination of 1-benzothiophene followed by esterification. One common method involves the bromination of 1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-1-benzothiophene is then reacted with methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
methyl 3-bromobenzo[b]thiophene-5-carboxylate undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
科学的研究の応用
methyl 3-bromobenzo[b]thiophene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of methyl 3-bromobenzo[b]thiophene-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and ester group can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-1-benzothiophene-5-carboxylate
- Methyl 3-iodo-1-benzothiophene-5-carboxylate
- Methyl 3-fluoro-1-benzothiophene-5-carboxylate
Uniqueness
methyl 3-bromobenzo[b]thiophene-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki coupling and other cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C10H7BrO2S |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
methyl 3-bromo-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 |
InChIキー |
HRWMVOQUWFSLAR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid](/img/structure/B8764936.png)




![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)







